![molecular formula C16H16BrClO3 B14640543 Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol CAS No. 52200-32-5](/img/structure/B14640543.png)
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is a complex organic compound that features a combination of acetic acid, bromine, phenyl, and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol typically involves multiple steps, including the bromination of phenylacetic acid and subsequent reactions with chlorophenylmethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents used.
Reduction: Reduction reactions can modify the bromine or chlorine atoms, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the phenyl groups may engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-phenylacetic acid: Shares the bromophenyl group but lacks the chlorophenylmethanol component.
Phenylacetic acid: A simpler compound without the bromine and chlorine atoms.
4-Chlorophenylmethanol: Contains the chlorophenyl group but lacks the bromophenyl component.
Uniqueness
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is unique due to its combination of bromine, phenyl, and chlorophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
52200-32-5 |
|---|---|
Molekularformel |
C16H16BrClO3 |
Molekulargewicht |
371.7 g/mol |
IUPAC-Name |
acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol |
InChI |
InChI=1S/C14H12BrClO.C2H4O2/c15-14(10-4-2-1-3-5-10)13-8-12(16)7-6-11(13)9-17;1-2(3)4/h1-8,14,17H,9H2;1H3,(H,3,4) |
InChI-Schlüssel |
STXQWNQFLQLRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


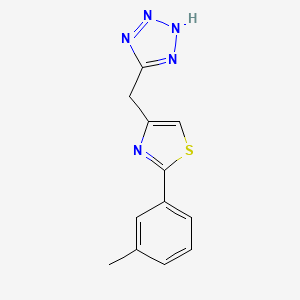
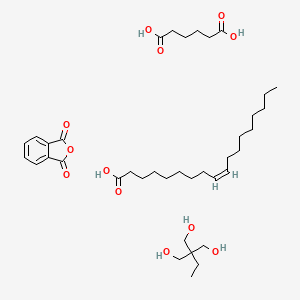
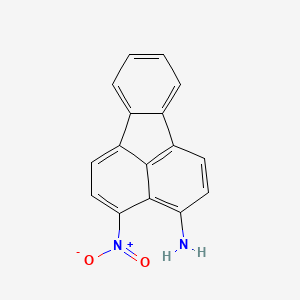

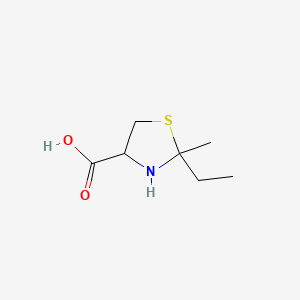

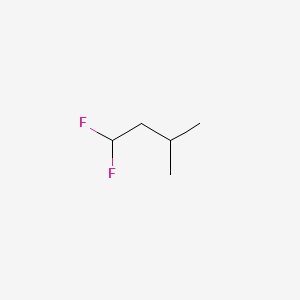
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
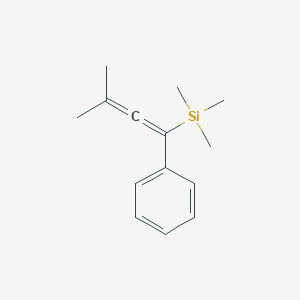
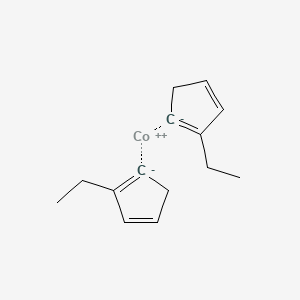
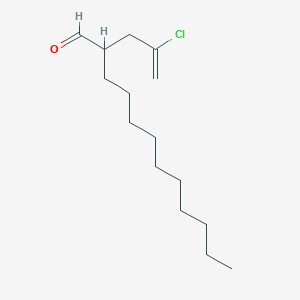
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![1-[(5-Aminopyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14640521.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
